molecular formula C14H13ClO2S B14426007 [2-(3-Chloropropoxy)phenyl](thiophen-2-yl)methanone CAS No. 83073-18-1

[2-(3-Chloropropoxy)phenyl](thiophen-2-yl)methanone

Cat. No.: B14426007
CAS No.: 83073-18-1
M. Wt: 280.8 g/mol
InChI Key: OIDNWKWDASEJKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)phenylmethanone typically involves the reaction of 2-thiophenecarboxylic acid with 2-(3-chloropropoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)phenylmethanone can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropropoxy)phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)phenylmethanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropoxy)phenylmethanone: Unique due to the presence of both a thiophene ring and a chloropropoxy group.

    Phenyl(thiophen-2-yl)methanone: Lacks the chloropropoxy group, which may result in different chemical and biological properties.

    Thiophen-2-ylmethanone: A simpler structure without the phenyl or chloropropoxy groups.

Uniqueness

The presence of the chloropropoxy group in 2-(3-Chloropropoxy)phenylmethanone makes it unique compared to other similar compounds. This functional group can participate in various chemical reactions, potentially leading to the formation of a wide range of derivatives with diverse properties and applications.

Properties

CAS No.

83073-18-1

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

[2-(3-chloropropoxy)phenyl]-thiophen-2-ylmethanone

InChI

InChI=1S/C14H13ClO2S/c15-8-4-9-17-12-6-2-1-5-11(12)14(16)13-7-3-10-18-13/h1-3,5-7,10H,4,8-9H2

InChI Key

OIDNWKWDASEJKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)OCCCCl

Origin of Product

United States

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